[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid
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Overview
Description
[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a trifluoromethyl group at the 4-position and a methyl group at the 6-position of the pyridine ring, along with an acetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a pyridine derivative. For example, the trifluoromethylation of 4-iodobenzene can be used to introduce the trifluoromethyl group . Another method involves the Diels-Alder reaction between a key intermediate and a suitable dienophile, followed by subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for the successful industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: [6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The trifluoromethyl and methyl groups on the pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the outcome of these reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways and mechanisms.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antiviral, or anticancer properties, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of [6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyridine ring can participate in various binding interactions with enzymes, receptors, or other proteins, influencing their activity and function .
Comparison with Similar Compounds
- [3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio)acetic acid
- Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate
Uniqueness: [6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid is unique due to the specific positioning of the trifluoromethyl and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, highlighting its potential as a versatile chemical entity.
Properties
Molecular Formula |
C9H8F3NO2 |
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Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C9H8F3NO2/c1-5-2-6(9(10,11)12)3-7(13-5)4-8(14)15/h2-3H,4H2,1H3,(H,14,15) |
InChI Key |
YDUSGRLPUMHQIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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